2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Overview
Description
Mechanism of Action
Mode of Action
It’s known that the compound can be used as a reactant in the synthesis of chiral ruthenium (ii)-pybox complexes . These complexes are used as catalysts for intramolecular C-H amination .
Biochemical Pathways
The compound’s involvement in the synthesis of chiral ruthenium (ii)-pybox complexes suggests it may play a role in catalytic processes, such as intramolecular c-h amination .
Result of Action
As a reactant in the synthesis of chiral ruthenium (II)-pybox complexes, it may contribute to the catalytic efficiency of these complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPC1063 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the heterocyclic core through cyclization reactions.
Functionalization: Introduction of functional groups necessary for receptor binding.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of RPC1063 follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and minimize impurities.
Use of continuous flow reactors: For better control over reaction parameters.
Automated purification systems: To ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
RPC1063 undergoes several types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions are intermediates that lead to the final structure of RPC1063, each contributing to its pharmacological activity.
Scientific Research Applications
RPC1063 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study sphingosine 1-phosphate receptor biology.
Biology: Investigates immune cell trafficking and signaling pathways.
Medicine: Explores therapeutic potential in autoimmune diseases like multiple sclerosis and ulcerative colitis.
Industry: Potential applications in drug development and pharmacological research.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: Another S1P receptor modulator used in multiple sclerosis.
Siponimod: Selectively targets S1PR1 and S1PR5, similar to RPC1063.
Ponesimod: A selective S1P receptor modulator with similar therapeutic applications.
Uniqueness of RPC1063
RPC1063 is unique due to its high selectivity and potency for S1PR1 and S1PR5, which results in fewer off-target effects and a better safety profile compared to other S1P receptor modulators .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSJUFJXCHHRHW-LUKWVAJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442926 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185346-09-2 | |
Record name | (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 185346-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?
A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []
Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?
A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []
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